molecular formula C10H11N3O B13068067 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068067
M. Wt: 189.21 g/mol
InChI Key: XHUKUTWSCVBQHC-UHFFFAOYSA-N
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Description

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media . This method is environmentally friendly and provides good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl groups at the C3 position .

Scientific Research Applications

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-cyclopropyl-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H11N3O/c1-6-5-11-13-8(7-2-3-7)4-9(14)12-10(6)13/h4-5,7H,2-3H2,1H3,(H,12,14)

InChI Key

XHUKUTWSCVBQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1)C3CC3

Origin of Product

United States

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